molecular formula C5H2BrF3N2O B1287272 5-Bromo-2-(trifluoromethoxy)pyrimidine CAS No. 886365-69-1

5-Bromo-2-(trifluoromethoxy)pyrimidine

Cat. No.: B1287272
CAS No.: 886365-69-1
M. Wt: 242.98 g/mol
InChI Key: UPULUBMXYVHFJO-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)pyrimidine (5-BTP) is an organic compound used as a building block in synthetic organic chemistry. It is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 5-BTP is an important precursor for many compounds, as it can be used to construct a wide range of molecules.

Scientific Research Applications

Tagging DNA Synthesis

5-Bromo-2-(trifluoromethoxy)pyrimidine and its analogues, such as 5-bromo-2-deoxyuridine (BrdU), are utilized in the tagging of newly synthesized DNA within cells, allowing for the characterization of dividing cells. This tagging is achieved through the incorporation of these analogues into replicating DNA, which can then be detected using specific antibodies. Despite some limitations in detection methods, such analogues have significantly contributed to over 20,000 biomedical studies, highlighting their importance in research areas including stem cell research, cancer biology, and parasitology. The development of new analogues like 5-ethynyl-2′-deoxyuridine (EdU) has further enhanced the capabilities of DNA synthesis tracking by offering a more straightforward detection method that preserves the structural and molecular integrity of cells (Cavanagh et al., 2011).

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structural and electronic properties. Studies employing techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with density functional theory (DFT) calculations, have provided detailed information on its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Such research facilitates the understanding of its interaction with DNA and its antimicrobial activities, showcasing the compound's potential in biophysical and biochemical applications (Vural & Kara, 2017).

Synthetic Chemistry Applications

The compound and its derivatives serve as crucial intermediates in synthetic chemistry, enabling the development of novel pyrimidine-based molecules. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their further diversification through ring rearrangement and functionalization demonstrates the versatility of halogenated pyrimidines in creating complex heterocyclic structures. These methodologies allow for the easy diversification of pyrimidine nuclei, which can be further explored for various pharmacological and material science applications (Tang et al., 2014).

Pharmacological Studies

Halogenated pyrimidine derivatives, including those related to this compound, have been explored for their pharmacological potential. Research into these compounds has led to the discovery of novel antiviral, antimicrobial, and anticancer agents, underscoring the importance of halogenated pyrimidines in drug discovery and development. The synthesis and characterization of these derivatives highlight their significance in creating new therapeutic options (Adhikari et al., 2012).

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and use only under a chemical fume hood .

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULUBMXYVHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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